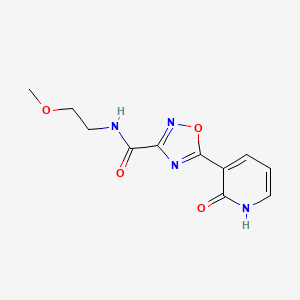

N-(2-methoxyethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide

Description

N-(2-methoxyethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 2-oxo-1,2-dihydropyridin-3-yl moiety via a carboxamide bridge. The 2-methoxyethyl substituent on the carboxamide group enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4/c1-18-6-5-13-10(17)8-14-11(19-15-8)7-3-2-4-12-9(7)16/h2-4H,5-6H2,1H3,(H,12,16)(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVXMBXLOACBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NOC(=N1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridinyl group: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a methoxyethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several pharmacologically relevant molecules, particularly in the use of oxadiazole, dihydropyridinone, and carboxamide groups. Below is a comparative analysis of structurally analogous compounds:

Key Observations

Oxadiazole vs. Other Heterocycles :

- The oxadiazole ring in the target compound (electron-deficient) may favor interactions with electron-rich enzyme pockets compared to dihydropyrazole () or thiophene () cores, which offer distinct electronic profiles .

- Fluorophenyl () and trifluoroethyl groups () could improve metabolic stability over the target’s methoxyethyl group but may increase lipophilicity .

’s compound integrates indazole and triazole substituents, likely enhancing kinase selectivity .

Solubility and Pharmacokinetics: Morpholino and biphenyl groups () may enhance aqueous solubility compared to the target’s methoxyethyl chain, which balances hydrophilicity and moderate lipophilicity .

Research Findings and Hypotheses

- Target Compound: The 2-methoxyethyl group likely improves solubility without excessive lipophilicity, making it suitable for oral administration. The oxadiazole and dihydropyridinone moieties suggest possible kinase or protease inhibition, though specific targets are unconfirmed .

- Compound: The indazole-triazole-dihydropyridinone structure aligns with kinase inhibitors (e.g., JAK/STAT pathway), where bulky substituents improve selectivity .

Limitations and Gaps

- No direct bioactivity or pharmacokinetic data for the target compound are available in the provided evidence.

- Structural comparisons are speculative; functional assays or computational modeling would be required to validate hypotheses.

Biological Activity

N-(2-methoxyethyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of approximately 250.27 g/mol. Its structure includes a 1,2-dihydropyridine ring and an oxadiazole ring, contributing to its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives containing the oxadiazole ring have demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluating a library of oxadiazole derivatives reported that some compounds exhibited cytotoxicity towards colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism of action was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain compounds exhibit potent activity against Mycobacterium tuberculosis (Mtb). For example, a study reported that specific oxadiazole derivatives achieved over 90% inhibition against Mtb strains at varying concentrations .

Anti-inflammatory Effects

Some oxadiazole compounds have demonstrated anti-inflammatory properties in preclinical models. These effects are often attributed to the modulation of inflammatory pathways and cytokine production.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the oxadiazole ring and substituents on the dihydropyridine moiety can significantly influence potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Variation in alkyl chain length on the methoxyethyl group | Altered solubility and bioavailability |

| Substitution on the oxadiazole nitrogen | Enhanced interaction with biological targets |

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

- Antitubercular Activity : A study synthesized a series of 1,2,4-oxadiazole derivatives and tested their efficacy against Mtb. One compound exhibited an IC50 value of 0.045 µg/mL, indicating potent antitubercular activity .

- Cytotoxicity Studies : A library of oxadiazole derivatives was evaluated for antiproliferative activity using MTT assays. The results indicated that some derivatives had significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar ranges .

- Mechanistic Studies : Molecular docking studies revealed that certain oxadiazole derivatives bind effectively to topoisomerase I, providing a mechanistic understanding of their anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.